
Sodium 2,3-bis((2-ethylhexyl)oxy)propyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2,3-bis((2-ethylhexyl)oxy)propyl sulphate: is an anionic surfactant widely used in various industrial and scientific applications. It is known for its excellent emulsifying, wetting, and dispersing properties, making it a valuable component in formulations requiring these characteristics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,3-bis((2-ethylhexyl)oxy)propyl sulphate typically involves the reaction of 2-ethylhexanol with epichlorohydrin to form 2,3-bis((2-ethylhexyl)oxy)propanol. This intermediate is then sulfated using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2,3-bis((2-ethylhexyl)oxy)propyl sulphate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions may produce sulfoxides or sulfones .
Applications De Recherche Scientifique
Chemistry: In chemistry, Sodium 2,3-bis((2-ethylhexyl)oxy)propyl sulphate is used as a surfactant in various reactions and processes, including emulsion polymerization and the synthesis of nanoparticles .
Biology: In biological research, it is employed as a detergent for cell lysis and protein extraction, facilitating the study of cellular components and biochemical pathways .
Medicine: In medicine, this compound is used in formulations for drug delivery systems, enhancing the solubility and bioavailability of hydrophobic drugs .
Industry: Industrially, it is utilized in the production of personal care products, such as shampoos and body washes, due to its excellent foaming and cleansing properties .
Mécanisme D'action
The mechanism of action of Sodium 2,3-bis((2-ethylhexyl)oxy)propyl sulphate involves its ability to reduce surface tension, thereby enhancing the mixing and interaction of different phases in a solution. This property is crucial in its role as an emulsifier and dispersant. At the molecular level, it interacts with hydrophobic and hydrophilic regions of molecules, facilitating their solubilization and stabilization in aqueous environments .
Comparaison Avec Des Composés Similaires
- Sodium 2-ethylhexyl sulfate
- Bis(2-ethylhexyl) phosphate
- Sodium dodecyl sulfate
Comparison: Sodium 2,3-bis((2-ethylhexyl)oxy)propyl sulphate is unique due to its branched structure, which imparts superior emulsifying and dispersing properties compared to linear surfactants like Sodium dodecyl sulfate. Additionally, its ability to form stable emulsions at lower concentrations makes it more efficient in various applications .
Propriétés
Numéro CAS |
83721-45-3 |
|---|---|
Formule moléculaire |
C19H39NaO6S |
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
sodium;2,3-bis(2-ethylhexoxy)propyl sulfate |
InChI |
InChI=1S/C19H40O6S.Na/c1-5-9-11-17(7-3)13-23-15-19(16-25-26(20,21)22)24-14-18(8-4)12-10-6-2;/h17-19H,5-16H2,1-4H3,(H,20,21,22);/q;+1/p-1 |
Clé InChI |
SCDAIXAIPIPQAM-UHFFFAOYSA-M |
SMILES canonique |
CCCCC(CC)COCC(COS(=O)(=O)[O-])OCC(CC)CCCC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



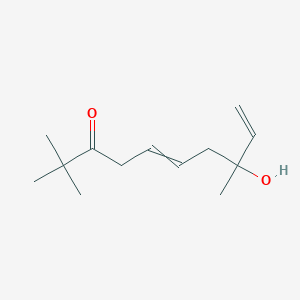
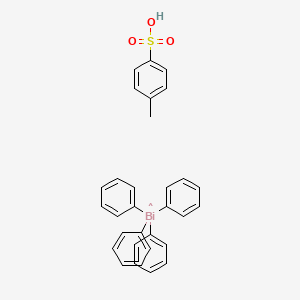

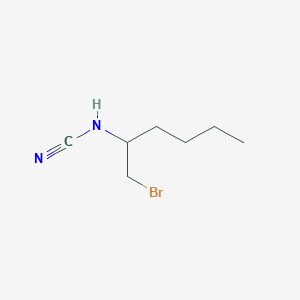
![[(3S,5R,6R,8S,13S,14S,17S)-17-acetyl-6-chloro-5,13-dimethyl-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14426298.png)
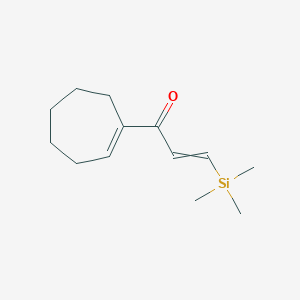
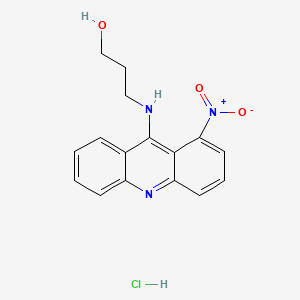
![4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile](/img/structure/B14426307.png)
![3-[(2-Methoxyethoxy)methoxy]-2-methyl-1-phenylpropan-1-one](/img/structure/B14426315.png)
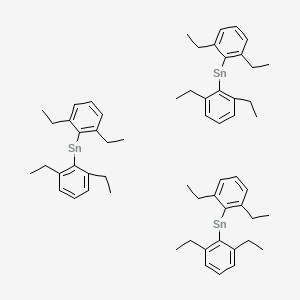
silane](/img/structure/B14426362.png)

![Phenyl [2-(2-methoxyethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14426369.png)
